molecular formula C20H16FNO B5193995 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide

Cat. No.: B5193995
M. Wt: 305.3 g/mol
InChI Key: LDAAEJXBVDHYJE-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-(2-phenylphenyl)acetamide is a fluorinated acetamide derivative characterized by a 2-fluorophenyl group attached to the α-carbon of the acetamide backbone and an N-(2-phenylphenyl) substituent. Fluorinated acetamides are frequently explored for their enhanced metabolic stability, bioavailability, and target-binding affinity due to the electron-withdrawing effects of fluorine . The N-(2-phenylphenyl) group introduces steric bulk and aromatic interactions, which may influence receptor binding or enzyme inhibition .

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO/c21-18-12-6-4-10-16(18)14-20(23)22-19-13-7-5-11-17(19)15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAAEJXBVDHYJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330118
Record name 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852036-37-4
Record name 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide typically involves the reaction of 2-fluoroaniline with 2-bromobenzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100-120°C for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Table 2: Structural and Functional Group Impact

Functional Group/Modification Impact on Activity Example Compound
2-Fluorophenyl Enhances metabolic stability and target affinity via hydrophobic interactions Compound 7d
N-(2-Phenylphenyl) Increases steric bulk; may improve binding to aromatic-rich enzyme pockets CAS 247592-93-4
Sulfonyl/Sulfur Linkers Improves solubility and enzyme inhibition (e.g., HCV NS3 helicase) Compound 7
Heterocyclic Appendages Enables multi-target activity (e.g., triazoles in for cytohesin inhibition) Compound 51

Biological Activity

2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C19H18FNOC_{19}H_{18}FNO and a molecular weight of approximately 307.35 g/mol. The presence of the fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenylacetamide derivatives, including compounds structurally related to this compound. For instance, derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown promising results against various cancer cell lines.

Key Findings:

  • Cytotoxicity: In vitro assays indicated that certain derivatives exhibit significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. For example, compounds with nitro substituents demonstrated higher cytotoxicity compared to those with methoxy groups .
  • IC50 Values: In a comparative study, compound 2b showed an IC50 value of 52 μM against PC3 cells, while imatinib, a reference drug, had an IC50 of 40 μM, indicating that while not superior, these compounds have comparable efficacy .
CompoundPC3 IC50 (μM)MCF-7 IC50 (μM)HL-60 IC50 (μM)
2a196>250208
2b52<191178
2c80>250100
Imatinib407998

The mechanism by which these compounds exert their anticancer effects is believed to involve:

  • Inhibition of Cell Proliferation: Phenylacetamide derivatives may inhibit pathways crucial for cancer cell growth and survival.
  • Induction of Apoptosis: Evidence suggests that these compounds can trigger apoptosis in cancer cells through various signaling pathways .

Case Studies

  • Synthesis and Screening: A study synthesized several phenylacetamide derivatives and evaluated their anticancer activity using MTS assays across different cancer cell lines. The results indicated a structure-activity relationship where specific substituents significantly influenced biological activity .
  • In Vivo Studies: Further research is warranted to explore the in vivo efficacy of these compounds. Preliminary findings suggest potential for tumor growth inhibition in animal models, although detailed studies are needed to confirm these effects.

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